molecular formula C9H15NO4 B13485422 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid

2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid

Cat. No.: B13485422
M. Wt: 201.22 g/mol
InChI Key: SZTFSSHIBNTXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether.

Preparation Methods

The synthesis of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors to form the oxetane ring. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of oxetane derivatives . Additionally, the compound can be synthesized through the reaction of tert-butyl isocyanate with oxetane-2-carboxylic acid under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the cleavage of the oxetane ring to form linear or branched products .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, oxetane derivatives are explored for their potential as bioactive molecules due to their unique physicochemical properties . They are also used as building blocks in the synthesis of more complex molecules. In materials science, oxetane-containing compounds are investigated for their potential use in polymer synthesis and as monomers for creating novel materials . Additionally, the compound’s stability and reactivity make it a valuable tool in various chemical research applications.

Mechanism of Action

The mechanism of action of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can affect various molecular pathways, depending on the specific context and application.

Biological Activity

2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid is a compound characterized by its unique oxetane ring structure, which contributes to its distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃NO₃
  • Molecular Weight : Approximately 157.19 g/mol
  • Functional Groups : The compound features a carboxylic acid group and a tert-butylcarbamoyl substituent, enhancing its reactivity and interaction with biological targets.

The oxetane ring provides unique reactivity patterns, particularly in ring-opening reactions, which can lead to the formation of various derivatives that may exhibit different biological activities.

Biological Activity Overview

Research indicates that compounds containing oxetane structures often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anticancer Activity : The introduction of bioisosteres such as oxetanes can enhance drug-like properties, potentially improving interactions with cancer cell targets while reducing side effects associated with traditional carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Binding Affinity : The compound's carboxylic acid moiety can participate in acid-base interactions, while the oxetane structure allows for nucleophilic attack and subsequent functionalization.
  • Metabolic Stability : Modifications to the compound's structure can enhance its metabolic stability and improve its pharmacokinetic profile, making it more effective in therapeutic applications.

Research Findings

Several studies have examined the biological activity of related compounds and analogs, providing insights into the potential efficacy of this compound:

Case Study: Anticancer Activity

A study on related oxetane derivatives indicated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells and A549 lung cancer cells. Such findings suggest that modifications to the oxetane structure could lead to enhanced anticancer activity .

CompoundIC50 (μM) MCF-7 CellsIC50 (μM) A549 Cells
Compound A31 ± 5 (24 h)17 ± 2 (24 h)
Compound B4.6 ± 0.6 (24 h)4.5 ± 0.5 (24 h)
Compound C5 ± 2 (24 h)4.5 μM (24 h)

This table illustrates comparative cytotoxicity data for various compounds related to the oxetane structure.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-8(2,3)10-6(11)9(7(12)13)4-5-14-9/h4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

SZTFSSHIBNTXIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1(CCO1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.